![molecular formula C9H18ClNO2 B1423495 2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride CAS No. 1354950-06-3](/img/structure/B1423495.png)

2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride

Overview

Description

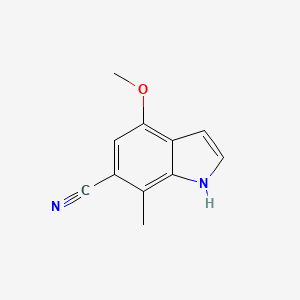

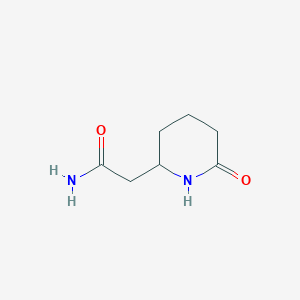

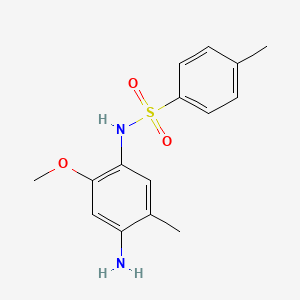

“2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride” is a chemical compound with the CAS Number: 1354950-06-3 . It has a molecular weight of 207.7 . The compound appears as a powder and is typically stored at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is [1-(methylamino)cyclohexyl]acetic acid hydrochloride . Its InChI code is 1S/C9H17NO2.ClH/c1-10-9(7-8(11)12)5-3-2-4-6-9;/h10H,2-7H2,1H3,(H,11,12);1H . The InChI key is UJVDTLLJSASVPN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 207.7 .Scientific Research Applications

Synthesis and Characterization in Coordination Compounds

A study by Ikram et al. (2015) explored the synthesis and characterization of compounds derived from amino acids similar to 2-[1-(Methylamino)cyclohexyl]acetic acid. These compounds, when coordinated with metal ions, exhibited potential antioxidant and xanthine oxidase inhibitory activities.

Development of ACE Inhibitors

Research by Turbanti et al. (1993) focused on creating monoamidic derivatives of cyclohexanedicarboxylic acids, including structures similar to 2-[1-(Methylamino)cyclohexyl]acetic acid. These compounds were evaluated for their ability to inhibit angiotensin-converting enzyme (ACE), offering insights into novel ACE inhibitors.

Understanding Chemical Ionization and Collision-Induced Dissociation

Kuzmenkov et al. (1999) investigated the elimination of acetic acid from ions of acetates related to 2-[1-(Methylamino)cyclohexyl]acetic acid. Their study, found here, provided insights into the mechanisms of chemical ionization and collision-induced dissociation in stereoisomeric compounds.

Antispasmodic Activity Studies

McMillan and Scott (1956) explored the antispasmodic activity of basic alkyl ester acid addition and quaternary ammonium salts of alpha-(2-cycloalkenyl)-2-thienylacetic acids, closely related to 2-[1-(Methylamino)cyclohexyl]acetic acid. Their findings, detailed here, contributed to the development of antispasmodic drugs.

Use in Surgical Anesthesia

Shucard, Andrew, and Beauford (1975) studied the use of Ketamine hydrochloride, structurally similar to 2-[1-(Methylamino)cyclohexyl]acetic acid, as a fast-acting surgical anesthetic in guinea pigs. Their research is available here.

Synthesis and Cytotoxic Evaluation

Dimmock et al. (1992) synthesized compounds structurally related to 2-[1-(Methylamino)cyclohexyl]acetic acid and evaluated their cytotoxicity against various cell lines, as shown in their study here.

Catalytic Application in Organic Reactions

The study by Armengol et al. (1997) demonstrated the use of acid zeolites as catalysts in reactions involving cyclohexene derivatives, which could include compounds like 2-[1-(Methylamino)cyclohexyl]acetic acid.

Effect on Blood Clotting

Research by Mikhailovskii et al. (2008) on the synthesis of 2-(3-spiro-cyclohexyl-3,4-dihydroisoquinolyl-1)acetic acid derivatives revealed their influence on blood clotting, indicating potential medical applications.

Interaction with BSA

A study by Thakare et al. (2018) on the interactions of Carboxamide derivatives of amino acid, similar to 2-[1-(Methylamino)cyclohexyl]acetic acid, with Bovine serum albumin (BSA) using ultrasonic interferometer technique provided valuable insights into protein-binding dynamics.

Safety And Hazards

properties

IUPAC Name |

2-[1-(methylamino)cyclohexyl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-10-9(7-8(11)12)5-3-2-4-6-9;/h10H,2-7H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVDTLLJSASVPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCCCC1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1423418.png)

![2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1423421.png)

![3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1423423.png)